molecular formula C9-H6-N2-O2 B1165891 2,4,6-Trichlorobenzoic acid CAS No. 1319-85-3

2,4,6-Trichlorobenzoic acid

Cat. No.: B1165891
CAS No.: 1319-85-3
InChI Key:
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Description

2,4,6-Trichlorobenzoic acid, also known as trichlorobenzoic acid (TCBA), is an organic compound that is used in scientific research for its numerous applications. It is a highly reactive compound due to its three chlorine atoms, and it is also a strong acid. TCBA is used in a variety of ways, including as a reagent, a catalyst, and a preservative. It has been used in a wide range of scientific studies, including studies of the biochemical and physiological effects of various compounds, as well as in laboratory experiments.

Scientific Research Applications

  • Environmental Impact and Soil Interaction : TCB's interaction with soil components, particularly under varying oxygen conditions, has been studied to understand its environmental impact. It was found that the sorption of TCB in soils is influenced by redox potential, dissolved organic carbon, and pH. This sorption process is critical in environmental contexts, especially in habitats with fluctuating oxygen levels, which could affect the mineralization of TCB and similar compounds (Ololade et al., 2014).

  • Agricultural and Herbicidal Applications : Studies have explored TCB's use as a herbicide, including its stability in plants and its effects on plant growth. For instance, its persistence in wheat plants and its passage through animal systems have been investigated, highlighting its presence in seeds and straw following uptake by roots (Balayannis et al., 1965).

  • Biodegradation and Co-metabolism : Research has examined the biodegradation properties of TCB and related chlorobenzoates in microbial cultures. This includes understanding the microbial oxidation of TCB and its transformation in the presence of other compounds, which is crucial for environmental remediation strategies (Baggi et al., 2008).

  • Photocatalytic Degradation : The photocatalytic degradation of TCB in aqueous dispersions under simulated solar light has been studied, revealing insights into the degradation pathways and the efficacy of such processes for environmental clean-up (Bianco Prevot & Pramauro, 1999).

  • Biofilm Community Dynamics : TCB's influence on microbial biofilm communities has been researched, specifically how nutrient composition impacts biofilm architecture and physicochemistry. This is vital for understanding microbial interactions in natural and engineered environments (Møller et al., 1997).

  • Chemical Synthesis and Applications : TCB has been used in chemical syntheses, such as the rapid esterification methods and in the synthesis of large-ring lactones, demonstrating its utility in organic chemistry and pharmaceutical research (Inanaga et al., 1979).

Biochemical Analysis

Biochemical Properties

2,4,6-Trichlorobenzoic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes such as cytochrome P450, which is involved in the oxidative metabolism of various xenobiotics. The interaction between this compound and cytochrome P450 leads to the formation of hydroxylated metabolites, which are more water-soluble and can be excreted from the body . Additionally, this compound can inhibit the activity of certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing the breakdown of acetylcholine .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In mammalian cells, it has been observed to disrupt cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This disruption can lead to altered gene expression and changes in cellular metabolism . Furthermore, this compound has been shown to induce oxidative stress in cells by generating reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities. For instance, the binding of this compound to acetylcholinesterase results in the inhibition of the enzyme, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter in synaptic clefts . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and heat . Long-term exposure to this compound in in vitro studies has shown that it can lead to chronic oxidative stress and persistent alterations in cellular metabolism . In in vivo studies, prolonged exposure to the compound has been associated with cumulative toxic effects on various organs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild biochemical changes without significant toxicity. At higher doses, it can induce severe toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where a certain dosage level must be reached before toxic effects become apparent. Additionally, high doses of this compound can lead to acute toxicity, characterized by symptoms such as convulsions, respiratory distress, and even death .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and excretion. The compound is metabolized by cytochrome P450 enzymes to form hydroxylated metabolites, which are more water-soluble and can be excreted via urine . Additionally, this compound can undergo conjugation reactions with glutathione, catalyzed by glutathione S-transferase, leading to the formation of glutathione conjugates that are readily excreted .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cells, the compound can bind to intracellular proteins and accumulate in certain organelles, such as the endoplasmic reticulum and mitochondria . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue affinity, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and undergo metabolic transformations . Additionally, this compound can accumulate in mitochondria, leading to the generation of reactive oxygen species and induction of oxidative stress . The localization of the compound within specific subcellular compartments is influenced by targeting signals and post-translational modifications that direct it to these compartments .

Properties

IUPAC Name

2,4,6-trichlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFFVQBMVYYTQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9075329
Record name 2,4,6-Trichlorobenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50-43-1
Record name 2,4,6-Trichlorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trichlorobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2,4,6-trichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4,6-Trichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9075329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-TRICHLOROBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BWG1HX6CK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Q & A

Q1: What is the structural significance of 2,4,6-Trichlorobenzoic acid?

A1: this compound exhibits a unique crystal structure. It crystallizes with 12 molecules per unit cell (Z = 12) in the P21/n space group, an uncommon occurrence []. The asymmetric unit comprises three molecules, forming one complete carboxylic acid dimer and half of a second dimer located at an inversion center. Notably, the carboxyl bond lengths and angles within these dimers are nearly equivalent, contrasting with the distinct C=O, C-O distances, and C-C-O angles observed in highly ordered dimeric systems [].

Q2: How is this compound used to study microbial communities?

A2: Researchers utilize this compound as a model compound to investigate the structure and function of degradative microbial communities []. By providing this compound as the sole carbon and energy source in flow cells, scientists can observe how microbial communities adapt and develop unique architectural features, such as the formation of distinct mounds of bacterial cells and polymers []. These studies provide valuable insights into the biodegradation processes of chlorinated aromatic compounds.

Q3: Can microorganisms break down this compound?

A3: Yes, anaerobic microbial communities can reductively dechlorinate this compound, ultimately leading to its degradation []. Interestingly, these microbial enrichments exhibit specificity in their dechlorination activity. For instance, some cultures selectively remove chlorine atoms from the ortho position of this compound, resulting in the formation of 2,4-dichlorobenzoic acid []. This dechlorination process is influenced by factors like the presence of benzoate or volatile organic acids [].

Q4: How does this compound contribute to understanding halogen bonding in lanthanide complexes?

A4: this compound plays a crucial role in the design and study of lanthanide complexes that utilize halogen bonding for supramolecular assembly []. By incorporating multiple chlorine atoms into the ligand structure, researchers can promote halogen-based interactions, influencing the arrangement and properties of the resulting complexes []. Characterization of these complexes via X-ray diffraction, luminescence spectroscopy, and magnetic measurements provides insights into the nature and strength of halogen bonding in these systems [].

Q5: What are the environmental concerns regarding this compound?

A5: The presence of this compound in the environment raises concerns due to its potential toxicity and persistence. As a chlorinated aromatic compound, it can persist in soil and water, posing risks to ecosystems and potentially impacting human health through bioaccumulation. Understanding the factors influencing its sorption to soil components, such as organic carbon and metal oxide phases, is crucial for predicting its fate and transport in the environment [].

Q6: Does this compound exhibit any mutagenic effects?

A6: Research has been conducted to assess the potential mutagenic effects of this compound using the Salmonella Ames test []. This widely employed test investigates a compound's ability to induce mutations in specific strains of Salmonella bacteria. The findings from these studies provide valuable insights into the potential genotoxicity of this compound and contribute to a comprehensive understanding of its safety profile.

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